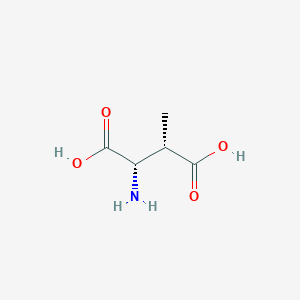
threo-3-methyl-L-aspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
threo-3-methyl-L-aspartic acid: is an organic compound belonging to the class of L-alpha-amino acids. It is a derivative of aspartic acid with a 3-methyl substituent. This compound is known for its involvement in the methylaspartate cycle and is characterized by its unique structural configuration, which includes the L-configuration of the alpha-carbon atom .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: threo-3-methyl-L-aspartic acid can be synthesized through various methods. One common approach involves the use of glutamate mutase, a cobalamin-dependent enzyme, which catalyzes the reversible interconversion of L-glutamate and L-threo-3-methylaspartate via a radical-based mechanism . The reaction conditions typically involve the use of 5’-deoxyadenosylcobalamin as a cofactor, which facilitates the cleavage of the Co-C bond to generate an adenosyl radical and Co2+ .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis using glutamate mutase provides a potential route for large-scale production. The process involves the use of bioreactors and optimized reaction conditions to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: threo-3-methyl-L-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
threo-3-methyl-L-aspartic acid has several scientific research applications, including:
Chemistry: Used as a model compound in studies of amino acid derivatives and their reactivity.
Biology: Involved in the study of metabolic pathways, particularly the methylaspartate cycle.
Industry: Utilized in the synthesis of specialized chemicals and as a precursor in various industrial processes
Wirkmechanismus
The mechanism of action of threo-3-methyl-L-aspartic acid involves its role as a substrate for methylaspartate ammonia-lyase. This enzyme catalyzes the formation of the alpha,beta-unsaturated bond by the reversible anti-elimination of ammonia from L-threo-beta-methylaspartate. The molecular targets include specific enzymes involved in the methylaspartate cycle, and the pathways involve the formation and breakdown of methylaspartate derivatives .
Vergleich Mit ähnlichen Verbindungen
L-aspartic acid: A non-methylated derivative of aspartic acid.
L-glutamic acid: Another amino acid with a similar structure but different functional groups.
L-threonine: An amino acid with a similar configuration but different side chains.
Uniqueness: threo-3-methyl-L-aspartic acid is unique due to its specific methyl substitution at the 3-position, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in studies of amino acid derivatives and their roles in metabolic pathways .
Eigenschaften
CAS-Nummer |
642-92-2 |
|---|---|
Molekularformel |
C5H9NO4 |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-methylbutanedioic acid |
InChI |
InChI=1S/C5H9NO4/c1-2(4(7)8)3(6)5(9)10/h2-3H,6H2,1H3,(H,7,8)(H,9,10)/t2-,3-/m0/s1 |
InChI-Schlüssel |
LXRUAYBIUSUULX-HRFVKAFMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H](C(=O)O)N)C(=O)O |
Kanonische SMILES |
CC(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3-{5-[Amino(iminio)methyl]-1H-indol-2-YL}-5-bromo-4-oxidophenyl)acetate](/img/structure/B10776484.png)

![2-(Carboxymethoxy)-5-[(2S)-2-({(2S)-2-[(3-carboxypropanoyl)amino]-3-phenylpropanoyl}amino)-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B10776505.png)
![[(3S,4R)-2,3,4,6-tetrahydroxyhexyl] dihydrogen phosphate](/img/structure/B10776511.png)
![2-[[2-[(2-Hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol;iron](/img/structure/B10776513.png)
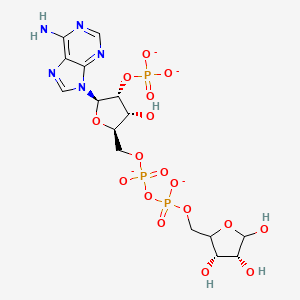
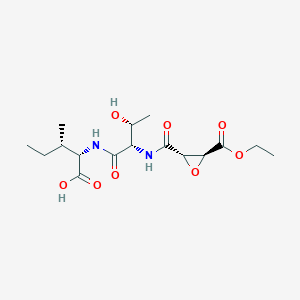
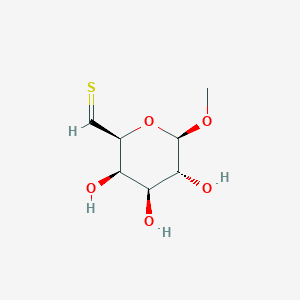

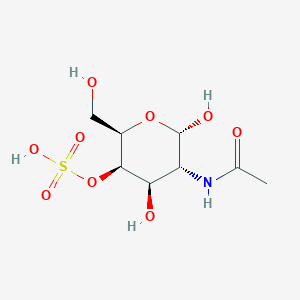
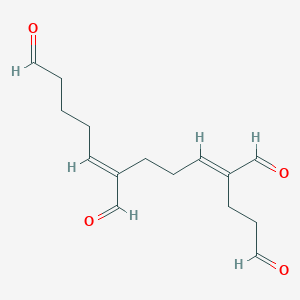


![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
